N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide (CAS: 946304-61-6) is a heterocyclic compound with a molecular formula of C₁₉H₁₆N₄O₃S and a molecular weight of 380.4 g/mol . Its structure integrates a 6-methoxybenzo[d]thiazole core linked to a 5-methylisoxazole-3-carboxamide moiety, with a pyridin-2-ylmethyl substituent. The Smiles notation is COc1ccc2nc(N(Cc3ccccn3)C(=O)c3cc(C)on3)sc2c1, highlighting the methoxy group at position 6 of the benzothiazole ring and the pyridine-methyl side chain.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-9-16(22-26-12)18(24)23(11-13-5-3-4-8-20-13)19-21-15-7-6-14(25-2)10-17(15)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXRVSOFVPLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is the p53 protein. The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. It functions as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis.
Mode of Action
This compound interacts with its target, the p53 protein, leading to its activation. This activation results in significant changes within the cell, including the induction of G2/M cell cycle arrest.
Biochemical Pathways
The activation of p53 by this compound affects several biochemical pathways. Notably, it alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax. This alteration leads to apoptosis by accelerating the expression of caspases.
Pharmacokinetics
It has shown anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound was particularly effective against the Colo205 cell line.
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells. This is achieved through the activation of p53, which leads to cell cycle arrest and the alteration of key mitochondrial proteins, ultimately resulting in apoptosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can impact its inhibitory efficiency. .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit anti-cancer activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in cell proliferation and survival.
Cellular Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has been shown to have significant effects on various types of cells. It has been found to induce G2/M cell cycle arrest and apoptosis in Colo205 cells. This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been found to induce p53 activation via mitochondrial-dependent pathways, suggesting that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a series of chemical reactions involving the benzothiazole and isoxazole frameworks. The synthesis typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with pyridine derivatives and isoxazole carboxylic acids under controlled conditions to yield the desired amide product .
General Reaction Scheme
- Starting Materials : 6-Methoxybenzo[d]thiazol-2-amine, pyridine derivatives, isoxazole carboxylic acids.
- Reagents : Acetic anhydride, DMAP (4-Dimethylaminopyridine), solvents like dry CH₂Cl₂.
- Conditions : Stirring at room temperature under nitrogen atmosphere.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis .
Key Findings:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells.
- Mechanism of Action : It was observed that the compound affects the expression of key apoptotic markers such as Bcl-2 and p21 .
Antimalarial Activity
In a structure-activity relationship (SAR) study involving thiazole derivatives, modifications to the N-aryl amide group were found to enhance antimalarial activity against Plasmodium falciparum. The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly improved potency while maintaining low cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Summary Table of Biological Activities
| Activity Type | Cell Line / Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HL-60 (Leukemia) | ~86 - 755 | Induction of apoptosis |
| Antimalarial | Plasmodium falciparum | Potent | Modulation of N-aryl amide group |
| Antimicrobial | Various bacterial strains | Variable | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of isoxazole derivatives on HL-60 cells reported that compound variations significantly influenced cytotoxicity. Specifically, one derivative showed an IC50 value indicating strong activity, promoting apoptosis through downregulation of Bcl-2 and upregulation of p21 .
Case Study 2: Antimalarial Potency
In another investigation into thiazole analogs, it was found that compounds with specific substitutions on the benzothiazole moiety exhibited enhanced efficacy against chloroquine-sensitive Plasmodium falciparum strains. This highlights the importance of chemical modifications in optimizing biological activity .
Scientific Research Applications
Target and Mode of Action
The primary target of N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is the p53 protein, a key regulator of the cell cycle and apoptosis. The compound interacts with the p53 protein, leading to its activation.
Impact on Biochemical Pathways
Activation of p53 by this compound affects several biochemical pathways, notably altering the balance of key mitochondrial proteins such as Bcl-2 and Bax.
Anti-Cancer Activity
This compound has demonstrated anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound induces apoptosis in cancer cells through the activation of p53, leading to cell cycle arrest and alteration of key mitochondrial proteins. It has been found to induce G2/M cell cycle arrest and apoptosis in Colo205 cells.
Biological Activities
Research suggests that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis.
A summary of biological activities is listed in the table below:
| Activity Type | Cell Line / Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HL-60 (Leukemia) | ~86 - 755 | Induction of apoptosis |
| Antimalarial | Plasmodium falciparum | Potent | Modulation of N-aryl amide group |
| Antimicrobial | Various bacterial strains | Variable | Inhibition of bacterial growth |
Anticancer Efficacy
A study focused on the efficacy of isoxazole derivatives on HL-60 cells reported that compound variations significantly influenced cytotoxicity. Specifically, one derivative showed an IC50 value indicating strong activity, promoting apoptosis through downregulation of Bcl-2 and upregulation of p21.
Antimalarial Potency
Comparison with Similar Compounds
Structural Analogs with Benzothiazole Cores
Substituent Variations on Benzothiazole
- It exhibits a higher melting point (125–127°C) and stereochemical purity (>99% ee) compared to methoxy-substituted analogs, suggesting that electronegative substituents enhance crystallinity .
- N-(4,6-Difluorobenzo[d]thiazol-2-yl) Derivatives The hydrochloride salt N-(4,6-Difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide (CAS: 1329871-06-8) introduces fluorine atoms and a morpholinopropyl group. This increases molecular weight to 453.0 g/mol, likely improving solubility via the morpholine moiety .
Pyridine Substituent Positional Isomerism
- N-(Pyridin-3-ylmethyl) Analog (CAS: 941903-49-7)
This isomer (molecular weight: 380.4 g/mol) differs only in the pyridine substituent position (3-yl vs. 2-yl). Such positional changes can alter binding affinity in biological targets, though specific data are unavailable .
Modifications to the Isoxazole Carboxamide Group
- N-(Tetrahydrofuran-2-ylmethyl) Derivatives
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide (CAS: 946274-83-5) features a tetrahydrofuran-methyl group and dual methoxy substituents. Its higher molecular weight (403.5 g/mol ) and oxygen-rich structure may enhance lipophilicity and CNS penetration .
Table 1: Key Properties of Selected Analogs
Q & A
Basic Research Questions
Q. How can researchers design a robust synthetic route for N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide?
- Methodology :
- Begin with precursor fragments: the 6-methoxybenzothiazole core, isoxazole-3-carboxylic acid derivative, and pyridin-2-ylmethylamine.
- Use coupling reagents (e.g., EDC/HOBt) for amide bond formation between the isoxazole and benzothiazole moieties. Optimize solvent (e.g., DMF or acetonitrile) and temperature (reflux vs. room temperature) to enhance yield .
- Introduce the pyridylmethyl group via nucleophilic substitution or reductive amination, ensuring stereochemical control .
- Monitor reaction progress with TLC/HPLC and purify via recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify characteristic peaks (e.g., methoxy protons at ~3.8 ppm, pyridyl protons at 7.5–8.5 ppm, and isoxazole carbons at ~160–170 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, ensuring agreement with theoretical values .
Q. How can researchers assess the purity of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with a UV detector (λ = 254 nm). A purity ≥95% is acceptable for biological assays .
- Elemental Analysis (EA) : Compare experimental vs. calculated C/H/N ratios (tolerance ±0.4%) .
- Melting Point : Consistency across batches (±2°C) indicates purity .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodology :
- Prepare the ligand (compound) and target protein (e.g., kinase or enzyme) using software like AutoDock Vina.
- Generate grid boxes around the active site. Perform docking simulations with Lamarckian genetic algorithms.
- Validate poses using binding energy scores (ΔG ≤ −7 kcal/mol) and RMSD values (<2 Å). Cross-reference with crystallographic data if available .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity between heterocyclic rings .
- X-ray Crystallography : Obtain single crystals (via slow evaporation in ethanol/water) for definitive structural confirmation .
- Isotopic Labeling : Use 15N/13C-labeled precursors to trace ambiguous signals .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Modify methoxy (benzothiazole) or methyl (isoxazole) groups to assess impact on potency. For example, replace methoxy with ethoxy or halogens .
- Biological Assays : Test analogs against target enzymes (e.g., urease or kinases) using dose-response curves (IC50/EC50) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., hydrogen bond acceptors in the pyridine ring) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Quality Control : Standardize purification protocols (e.g., gradient elution in HPLC) .
Q. How should researchers handle waste generated during synthesis?
- Methodology :
- Segregation : Separate organic solvents (DMF, acetonitrile) from aqueous waste.
- Neutralization : Treat acidic/basic byproducts with NaOH/HCl before disposal.
- Professional Disposal : Collaborate with certified waste management firms for incineration or bioremediation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
